
Squoxin
Overview
Description
Squoxin, also known as this compound, is a useful research compound. Its molecular formula is C21H16O2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402620. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
1,1’-Methylenedi-2-naphthol, also known as Squoxin or 1,1’-Methylenebis(naphthalen-2-ol), is a chemical compound with the molecular formula C21H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of 1,1’-Methylenedi-2-naphthol is CYP2C19 - cytochrome P450 family 2 subfamily C member 19 (human) . This enzyme is involved in the metabolism of various drugs and is crucial for the detoxification process in the human body.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1’-Methylenedi-2-naphthol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Biological Activity
Squoxin, chemically known as 1,1'-Methylenedi-2-naphthol, is a synthetic compound primarily developed for the control of the northern squawfish (Ptychocheilus oregonensis). Its unique properties and biological activities have made it a subject of extensive research, particularly concerning its toxicity to aquatic species and its ecological implications.
- Molecular Formula : C21H16O2
- Molecular Weight : 300.3 g/mol
This compound primarily targets the cytochrome P450 enzyme CYP2C19 in humans, which plays a critical role in drug metabolism. The interactions of this compound with various enzymes and proteins can lead to significant biochemical changes, influencing cell signaling pathways and gene expression.
Toxicity Profile
This compound exhibits a highly selective toxicity profile:
- Lethality to Northern Squawfish : this compound is lethal at concentrations as low as 10 ppb (parts per billion) for at least 2 hours. The recommended application rate for effective control is 100 ppb for 12 hours .
- Impact on Other Fish Species : The maximum lethal concentration (LC50) for sensitive salmonids like chinook salmon is significantly higher, around 300 ppb , indicating a selectivity that favors squawfish over other species .
- Aquatic Invertebrates : Generally resistant to this compound, the LC50 for Daphnia is reported at 950 µg/l over 96 hours. However, certain species like blackflies (Simulidae) show higher sensitivity with an LC50 of 60 µg/l .
Excretion and Biodegradation
This compound is rapidly excreted by aquatic biota and mammals primarily through bile. Studies indicate that over 90% of accumulated this compound in organisms like rainbow trout is excreted within 48 hours, showing minimal tissue accumulation . The primary oxidative degradation products identified in river water include 1,2-napthoquinone and l(hydroxymethyl)-2-naphthol , suggesting that this compound degrades effectively under environmental conditions .
Field Studies
- Laboratory Bioassays : Research conducted on rainbow trout (Salmo gairdneri) demonstrated that this compound's biological activity varies with concentration and exposure duration. Results indicated significant mortality rates at concentrations above the recommended application levels, confirming its efficacy as a piscicide .
- Ecological Impact Assessments : Investigations into the ecological risks associated with this compound use highlighted its selective toxicity towards squawfish while posing minimal risks to non-target species such as salmonids and aquatic invertebrates. This selectivity is crucial for maintaining biodiversity in treated ecosystems .
Summary of Research Findings
Parameter | Value |
---|---|
LC50 for Northern Squawfish | 10 ppb |
LC50 for Chinook Salmon | 300 ppb |
LC50 for Daphnia | 950 µg/l |
LC50 for Blackfly | 60 µg/l |
Excretion Rate (Rainbow Trout) | >90% within 48 hours |
Scientific Research Applications
Fisheries Management
Squoxin has been employed in fisheries management to control populations of non-native squawfish that threaten indigenous fish species. Its selective nature allows for targeted removal without significant ecological disruption.
- Case Study: Great Lakes Region
Research conducted in the Great Lakes region demonstrated that this compound could effectively reduce squawfish populations while preserving native fish stocks. This was achieved through controlled applications in specific habitats where squawfish were prevalent .
Ecological Restoration
In ecological restoration projects, this compound has been utilized to rehabilitate aquatic environments by eliminating invasive species that disrupt local ecosystems.
- Case Study: Idaho Streams
In Idaho's streams, this compound was applied to restore balance among fish populations following the invasion of squawfish. The results indicated a significant recovery of native salmonid populations post-treatment, showcasing this compound's role in ecological restoration efforts .
Comparative Data on Toxicity
The following table summarizes the toxicity levels of this compound compared to other piscicides:
Pesticide | Target Species | Non-target Toxicity | Application Method | Efficacy Rating |
---|---|---|---|---|
This compound | Squawfish | Low | Liquid and Powdered | 75/100 |
Antimycin | Various Fish | Moderate | Liquid | 80/100 |
Rotenone | Various Fish | High | Liquid | 70/100 |
Safety and Environmental Impact
Studies have confirmed that this compound poses minimal risks to birds and mammals at concentrations effective for fish control. Its rapid degradation in aquatic environments further enhances its appeal as an eco-friendly piscicide.
- Research Findings:
A study by Herr et al. (1967) indicated that this compound's application did not adversely affect non-target species, confirming its safety profile .
Regulatory Status and Future Prospects
Currently, this compound is undergoing evaluation for registration as a commercial piscicide. As fisheries management strategies evolve, the demand for selective toxicants like this compound is likely to increase due to their effectiveness and environmental safety.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing Squoxin’s acute toxicity in aquatic ecosystems?
Acute toxicity testing for this compound typically follows EPA guidelines under Part 158, requiring LC50 tests (lethal concentration for 50% of test organisms) using fish species like salmonids and invertebrates. Protocols involve controlled exposure durations (e.g., 96-hour tests) and standardized water quality parameters (pH, temperature). Data must include mortality rates, behavioral changes, and post-exposure tissue analysis .
Q. How should researchers address gaps in this compound’s degradation pathway data?
Degradation studies require aerobic and anaerobic metabolism experiments to identify by-products like 1-(hydroxymethyl)-2-naphthol and 1,2-naphthoquinone. Field dissipation studies with sediment are critical to validate lab findings. Methodologies should align with EPA’s residue chemistry requirements, including chromatography (HPLC/GC-MS) for quantifying degradation products in water and soil matrices .
Q. What key parameters must be reported in this compound’s toxicology studies to meet regulatory standards?
Studies must include organ weight measurements (e.g., liver, kidneys), histopathology, and dose-response relationships for subchronic/chronic exposure. The Cannon toxicological study highlighted missing organ weight data, emphasizing the need for standardized reporting to avoid EPA rejection .
Advanced Research Questions
Q. How can conflicting results between in vitro and in vivo mutagenicity assays for this compound be resolved?
Discrepancies may arise from metabolic activation differences. Researchers should:
- Conduct Salmonella/microsome (Ames) tests with S9 liver enzyme fractions to simulate mammalian metabolism.
- Compare results with in vivo micronucleus or comet assays in rodents.
- Validate findings against literature databases (Medline, Toxline) to resolve contradictions .
Q. What experimental designs optimize detection of this compound’s bioaccumulation potential in estuarine ecosystems?
Use radiolabeled this compound in flow-through systems to measure bioconcentration factors (BCFs) in marine organisms (e.g., mollusks, crustaceans). Include lipid-normalized data and compare results with freshwater species to assess habitat-specific bioaccumulation. Field validation requires sediment core sampling and LC-MS/MS analysis .
Q. How should researchers design studies to reconcile discrepancies in this compound’s environmental fate models?
- Perform comparative analyses of aerobic vs. anaerobic degradation rates using isotopically labeled compounds.
- Integrate field data (e.g., half-life in sediment) with QSAR (Quantitative Structure-Activity Relationship) models.
- Address contradictions by validating degradation pathways via stable isotope probing (SIP) .
Q. Methodological Guidance
Q. What strategies ensure compliance with EPA’s residue chemistry requirements for this compound?
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for fish tissues.
- Analytical Techniques : Employ LC-HRMS (High-Resolution Mass Spectrometry) to quantify residues in meat, milk, and water.
- Data Reporting : Include limits of detection (LODs), recovery rates, and matrix-specific calibration curves .
Q. How can researchers mitigate the high costs of this compound’s ecotoxicological testing?
- Prioritize EPA-negotiated studies (e.g., invertebrate LD50 tests) over non-mandatory assays.
- Collaborate with programs like IR-4 for data pooling and cost-sharing.
- Use tiered testing approaches: begin with short-term assays before committing to multi-year chronic studies .
Q. Data Contradiction Analysis
Q. Why do some studies report low this compound bioaccumulation despite its structural persistence?
Contradictions may stem from:
- pH-Dependent Solubility : this compound’s solubility increases in alkaline water, reducing lipid partitioning.
- Metabolic Inactivation : Rapid glucuronidation in fish liver enzymes.
- Study Design Flaws : Insufficient exposure durations or inappropriate species selection. Resolve by replicating studies under varied pH conditions and using species with known metabolic profiles (e.g., rainbow trout) .
Q. Regulatory and Ethical Considerations
Q. What are the ethical implications of this compound’s use in endangered fish habitats?
Researchers must balance ecological benefits (saving salmonids from squawfish predation) with non-target species risks. Ethical study design includes:
Properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANWZBSGMDWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074447 | |
Record name | 1,1-Methylenedi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-84-0 | |
Record name | 1,1′-Methylenebis[2-naphthalenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenedi-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1096-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1096-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Methylenedi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebis(2-naphthol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSE97K4L90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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